4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Brand Name: Vulcanchem
CAS No.: 2320377-13-5
VCID: VC5444854
InChI: InChI=1S/C8H10N4O/c1-4(2)6-5-3-9-10-7(5)8(13)12-11-6/h3-4H,1-2H3,(H,9,10)(H,12,13)
SMILES: CC(C)C1=NNC(=O)C2=C1C=NN2
Molecular Formula: C8H10N4O
Molecular Weight: 178.195

4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

CAS No.: 2320377-13-5

Cat. No.: VC5444854

Molecular Formula: C8H10N4O

Molecular Weight: 178.195

* For research use only. Not for human or veterinary use.

4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one - 2320377-13-5

Specification

CAS No. 2320377-13-5
Molecular Formula C8H10N4O
Molecular Weight 178.195
IUPAC Name 4-propan-2-yl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one
Standard InChI InChI=1S/C8H10N4O/c1-4(2)6-5-3-9-10-7(5)8(13)12-11-6/h3-4H,1-2H3,(H,9,10)(H,12,13)
Standard InChI Key WDOZERVKZFFGBG-UHFFFAOYSA-N
SMILES CC(C)C1=NNC(=O)C2=C1C=NN2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

4-Isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one consists of a pyrazole ring fused to a pyridazine ring at the 3,4-positions, with a ketone group at position 7 and an isopropyl substituent at position 4. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) contributes to the compound’s aromaticity and electronic properties, while the pyridazine ring (a six-membered di-aza heterocycle) introduces additional hydrogen-bonding capabilities . The isopropyl group enhances lipophilicity, potentially improving membrane permeability and target engagement.

The molecular formula is C₉H₁₂N₄O, with a molecular weight of 192.22 g/mol. This aligns with analogs such as 1-(4-fluorophenyl)-4-isopropyl derivatives (C₁₄H₁₃FN₄, 288.35 g/mol) and phenyl-substituted variants (C₁₄H₁₄N₄O, 254.29 g/mol) , adjusted for the absence of aromatic substituents.

Table 1: Comparative Molecular Data for Pyrazolo-Pyridazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Isopropyl-1,6-dihydro-7H-pyrazolo...C₉H₁₂N₄O192.22Isopropyl, ketone
1-(4-Fluorophenyl)-4-isopropyl...C₁₄H₁₃FN₄288.354-Fluorophenyl, isopropyl
4-Isopropyl-1-phenyl... C₁₄H₁₄N₄O254.29Phenyl, isopropyl

Spectroscopic and Analytical Characterization

While experimental data for the target compound are sparse, analogous pyrazolo-pyridazines are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons (δ 7.0–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and carbonyl carbons (δ 160–170 ppm in ¹³C NMR).

  • High-Performance Liquid Chromatography (HPLC): Retention times influenced by lipophilicity, with logP values ranging from 1.5–3.0 for similar structures .

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula, accompanied by fragmentation patterns indicative of the pyrazolo-pyridazine core.

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one likely follows strategies employed for related compounds:

Diaza-Wittig Reaction

This method, used for 1-(4-fluorophenyl) analogs, involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For the target compound, a hypothetical pathway could involve:

  • Condensation of isopropyl hydrazine with a pyridazine precursor.

  • Cyclization via intramolecular nucleophilic attack to form the pyrazole ring.

  • Oxidation or tautomerization to stabilize the ketone at position 7 .

Cyclocondensation of Aminopyridazines

Patent literature describes azole-fused pyridazinones synthesized through cyclocondensation reactions between aminopyridazines and carbonyl compounds . For example:

  • Reaction of 4-isopropyl-3-aminopyridazine with a β-ketoester under acidic conditions.

  • Formation of the pyrazole ring via dehydration and cyclization .

Optimization Challenges

  • Regioselectivity: Ensuring the isopropyl group occupies the 4-position requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Yield Improvements: Multi-step syntheses often suffer from low cumulative yields (20–40% for analogous compounds), necessitating purification via column chromatography or recrystallization.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its heterocyclic core and substituents:

  • Aqueous Solubility: Limited due to the aromatic rings and isopropyl group; estimated <1 mg/mL at pH 7.4.

  • logP: Predicted ~2.5 (using software tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activity and Mechanism

While direct studies are lacking, structural analogs exhibit:

  • GPR139 Agonism: Pyrazolo-pyridazines in patent literature act as GPR139 agonists, a receptor implicated in schizophrenia and depression . The target compound may modulate monoaminergic pathways via similar mechanisms.

  • Enzyme Inhibition: Pyrazole derivatives often inhibit kinases (e.g., EGFR) or phosphodiesterases, suggesting potential anticancer applications .

ApplicationTarget/PathwaySupporting Evidence (Analogs)
CNS DisordersGPR139 receptorPatent EP4031552B1
OncologyEGFR, PDGFR kinasesEvitaChem data on fluorophenyl analogs
InflammationCOX-2 inhibitionPyrazole class activity

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • 4-Fluorophenyl vs. Isopropyl: Fluorophenyl groups enhance target affinity via halogen bonding (e.g., kinase inhibition), while isopropyl improves metabolic stability by shielding reactive sites .

  • Phenyl-Substituted Derivatives: Exhibit higher logP values (e.g., 3.1 for C₁₄H₁₄N₄O ), correlating with increased cell membrane permeability but reduced aqueous solubility.

Synthetic Accessibility

  • Phenyl Analogs: Require costly palladium-catalyzed coupling reactions for aryl group introduction .

  • Target Compound: Simplified synthesis due to the absence of aromatic substituents, though regioselectivity remains a challenge.

Future Directions and Challenges

Research Priorities

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and brain penetration in rodent models for CNS applications .

  • Structure-Activity Relationship (SAR): Systematically vary substituents at positions 1 and 4 to optimize potency and selectivity.

Industrial Applications

  • Drug Discovery: Fragment-based screening to identify lead compounds for neurodegenerative diseases .

  • Chemical Probes: Use as tool molecules to study GPR139 signaling pathways .

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